Bromodiiodoborane

Description

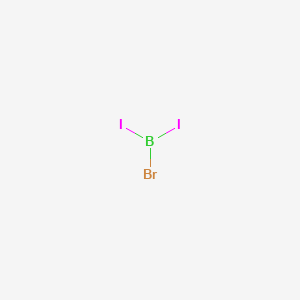

Bromodiiodoborane (BBrI₂) is a mixed halogen-substituted borane characterized by one bromine and two iodine atoms bonded to a central boron atom. This compound belongs to the broader class of boron trihalides (BX₃, where X = F, Cl, Br, I) but distinguishes itself through its mixed halogen configuration. The synthesis of BBrI₂ typically involves halogen exchange reactions or controlled substitution of boron trihalides .

Properties

CAS No. |

14355-21-6 |

|---|---|

Molecular Formula |

BBrI2 |

Molecular Weight |

344.53 g/mol |

IUPAC Name |

bromo(diiodo)borane |

InChI |

InChI=1S/BBrI2/c2-1(3)4 |

InChI Key |

XJRVKGBKUBECGR-UHFFFAOYSA-N |

SMILES |

B(Br)(I)I |

Canonical SMILES |

B(Br)(I)I |

Other CAS No. |

14355-21-6 |

Synonyms |

Bromodiiodoborane |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular and Structural Properties

| Property | This compound (BBrI₂) | Triiodoborane (BI₃) | Dibromoborane (BBr₂H) |

|---|---|---|---|

| Molecular Weight (g/mol) | 364.53 | 391.52 | 208.63 |

| Bond Length (B–X, Å) | B–Br: ~1.90; B–I: ~2.10 | B–I: 2.10 | B–Br: 1.90 |

| Geometry | Trigonal planar | Trigonal planar | Trigonal planar |

| Dipole Moment (D) | ~2.5 (estimated) | 1.2 | 1.8 |

Key Observations :

Thermal Stability

- BBrI₂ decomposes at ~150°C, releasing iodine and bromine vapors.

- BI₃ is thermally stable up to 300°C, while BBr₂H decomposes at 80°C, reflecting the weaker B–H bond .

Research Findings and Industrial Relevance

Recent studies highlight BBrI₂’s utility in synthesizing boron-doped nanomaterials and halogenated aromatic compounds. For example, Rai et al. (1973) demonstrated that iodoborane adducts (structurally analogous to BBrI₂) facilitate controlled halogenation in carborane systems . In contrast, BI₃’s applications in electronics and BBr₂H’s role in polymer chemistry underscore the functional diversity of boron halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.